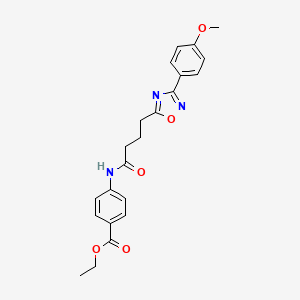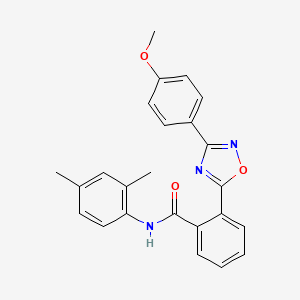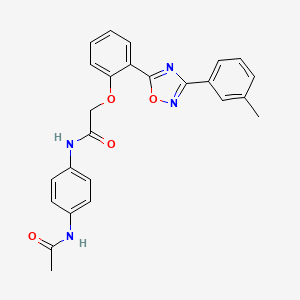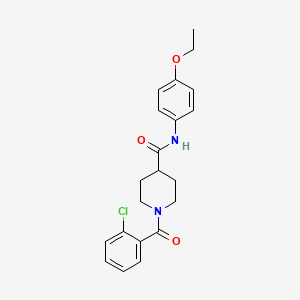
N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide, also known as Compound 21, is a novel chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research studies, particularly in the areas of neuroscience and drug discovery. In
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is neuroscience. Studies have shown that this compound 21 has a high affinity for the sigma-1 receptor, which is involved in a variety of neurological processes, including pain perception, anxiety, and memory formation. In addition, this compound 21 has been shown to have potential applications in drug discovery, particularly in the development of new treatments for cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 involves its binding to the sigma-1 receptor. This binding activates a variety of intracellular signaling pathways, including the ERK/MAPK pathway and the PI3K/Akt pathway. These pathways are involved in a variety of cellular processes, including cell survival, proliferation, and differentiation. In addition, this compound 21 has been shown to have modulatory effects on ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
This compound 21 has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can modulate the activity of a variety of ion channels, including voltage-gated calcium channels and NMDA receptors. In addition, this compound 21 has been shown to have anti-inflammatory effects, as well as potential anti-cancer effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 has a number of advantages for lab experiments. It is a highly selective compound that has been extensively studied for its potential applications in scientific research. In addition, it has a well-characterized mechanism of action and has been shown to have a variety of biochemical and physiological effects. However, there are also limitations to the use of this compound 21 in lab experiments. For example, it can be difficult to synthesize and purify, and it may not be suitable for certain experimental conditions.
Direcciones Futuras
There are a number of future directions for the study of N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21. One potential area of research is the development of new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, there is potential for the development of new cancer treatments based on the anti-cancer effects of this compound 21. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in drug discovery.
Métodos De Síntesis
The synthesis method of N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 involves the reaction of 2,4-dimethoxyaniline with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine to form N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide. This intermediate compound is then reacted with piperidine-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound, or this compound 21.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-16-7-10-18(19(12-16)28-2)22-20(24)14-4-3-11-23(13-14)29(25,26)17-8-5-15(21)6-9-17/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRRCAFYKTZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7716053.png)


![2-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716087.png)


![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)




![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)